molecular formula C5H12ClNO B569865 [(2R)-oxolan-2-yl]methanamine hydrochloride CAS No. 7175-80-6

[(2R)-oxolan-2-yl]methanamine hydrochloride

Cat. No. B569865
Key on ui cas rn: 7175-80-6
M. Wt: 137.607
InChI Key: TUXSUKLRDNJDOR-NUBCRITNSA-N
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Patent
US05081296

Procedure details

1,500 parts of hydrochloric acid (chemically pure) are added to 137.5 parts of tetrahydrofurfurylamine hydrochloride at room temperature. The reaction solution is then heated to 130° C. in a pressure apparatus. This raises the pressure up to 8 bar. After a reaction time of 24 hours, the mixture is cooled to a temperature of 25° C. The dark brown solution is treated with activated carbon and filtered until it is clear, and the mother liquor is concentrated in a rotary evaporator. Recrystallization from 1,200 parts of ethanol gives 130 parts of an analytically pure product, 2,5-dichloropentylamine hydrochloride, having the following formula ##STR35##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[ClH:2].[CH2:3]([NH2:9])[CH:4]1O[CH2:7][CH2:6][CH2:5]1>>[ClH:1].[Cl:1][CH:4]([CH2:5][CH2:6][CH2:7][Cl:2])[CH2:3][NH2:9] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C1CCCO1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This raises the pressure up to 8 bar
TEMPERATURE
Type
TEMPERATURE
Details
After a reaction time of 24 hours, the mixture is cooled to a temperature of 25° C
Duration
24 h
ADDITION
Type
ADDITION
Details
The dark brown solution is treated with activated carbon
FILTRATION
Type
FILTRATION
Details
filtered until it
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor is concentrated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
Recrystallization from 1,200 parts of ethanol

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
Cl.ClC(CN)CCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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